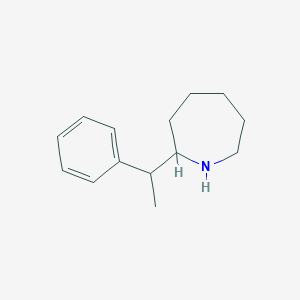

2-(1-Phenylethyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Phenylethyl)azepane is a derivative of azepane, which is an organic compound with the formula (CH2)6NH . Azepane is a cyclic secondary amine and is a precursor to several drugs and pesticides .

Synthesis Analysis

The synthesis of azepane derivatives, including 2-(1-Phenylethyl)azepane, often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

Molecular Structure Analysis

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . The relative energies of azepane are tabulated and shown as a function of the pseudorotational angle .

Chemical Reactions Analysis

Azepane and its derivatives have great pharmacological and therapeutic implications . Most of the mechanisms involved in the reactions of these compounds include the ring expansion of either five or six-membered compounds using various methods .

Physical And Chemical Properties Analysis

Azepane is a colorless liquid . More specific physical and chemical properties of 2-(1-Phenylethyl)azepane were not found in the search results.

Scientific Research Applications

- Proheptazine Derivative : The synthetic value of this compound is demonstrated in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic with effects similar to other opioids, including analgesia, sedation, and nausea.

- Pd/LA-Catalyzed Reactions : The Pd/LA-catalyzed decarboxylation of azepane derivatives proceeds smoothly under mild conditions, producing CO2 as a byproduct . Researchers explore these reactions for sustainable synthesis routes.

- DFT Insights : Density Functional Theory (DFT) calculations reveal details of reaction pathways and the origin of exclusive [5 + 2] annulation rather than empirical [3 + 2] annulation .

- Conformational Studies : Accurate energies and conformational analyses provide insights into the stability and reactivity of azepane derivatives .

Organic Synthesis and Medicinal Chemistry

Catalysis and Green Chemistry

Computational Chemistry and Conformational Analysis

Future Directions

properties

IUPAC Name |

2-(1-phenylethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-15-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPRWIHCYUTYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)

![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)

![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)